Urease Inhibition Potency: 5-(4-Methylbenzylidene) Derivative vs. Standard Inhibitor Thiourea
The target compound exhibits moderate urease inhibitory activity against recombinant Helicobacter pylori urease with an IC50 of 388 μM (3.88 × 10⁵ nM), as deposited in BindingDB (CHEMBL4520558) from primary screening data [1]. This is approximately 18-fold less potent than the standard urease inhibitor thiourea (IC50 = 21.26 ± 0.12 μM) tested under comparable in vitro conditions using urea as substrate [2]. A second assay against bacterial urease yielded IC50 = 69 μM (6.90 × 10⁴ nM) [3]. This potency profile positions the compound as a moderate-affinity ligand suitable for use as a reference compound in urease inhibition SAR studies, rather than a high-potency lead candidate. Procurement relevance: the compound serves as a defined chemical probe for benchmarking substitution effects at the 4-position of the benzylidene ring against more potent 5-arylidene-2-thioxodihydropyrimidine-4,6-dione analogs, some of which achieve Ki values as low as 9.9 ± 0.5 μM [4].
| Evidence Dimension | Urease inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 388 μM (H. pylori recombinant urease); IC50 = 69 μM (bacterial urease) |
| Comparator Or Baseline | Thiourea (standard inhibitor): IC50 = 21.26 ± 0.12 μM (jack bean urease); most potent dihydropyrimidine-based urease inhibitors: Ki = 9.9 ± 0.5 to 18.3 ± 0.4 μM |
| Quantified Difference | Target compound is ~18.3× less potent than thiourea; ~5.7× less potent than the strongest dihydropyrimidine-class inhibitors |
| Conditions | In vitro enzyme inhibition assay; recombinant H. pylori urease expressed in E. coli Rosetta DE3; urea as substrate; preincubation 2 h followed by substrate addition (BindingDB assay ID linked to CHEMBL4520558) |
Why This Matters
Knowing the absolute and relative potency of this specific derivative enables researchers to select it intentionally as a moderate-activity reference point in urease inhibitor SAR panels, rather than relying on a generic thiobarbiturate with uncharacterized activity.
- [1] BindingDB Entry BDBM50534784 (CHEMBL4520558). Affinity Data: IC50 = 3.88E+5 nM. Inhibition of recombinant Helicobacter pylori urease expressed in E. coli Rosetta DE3 using urea as substrate. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50534784 View Source
- [2] Molecules. (2022). Table 6: In vitro urease inhibitory activity of compounds 1 and 2. Molecules, 27(23), 8425. PMC9741201. View Source
- [3] BindingDB Entry BDBM50532143 (CHEMBL4555860). Affinity Data: IC50 = 6.90E+4 nM. Inhibition of bacterial urease using urea as substrate by ELISA. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50532143 View Source
- [4] Design, synthesis, in vitro evaluation and docking studies on dihydropyrimidine-based urease inhibitors. (2017). Semantic Scholar. Compounds 1–6 and 12 showed Ki values within range 9.9 ± 0.5 to 18.3 ± 0.4 μM. View Source
